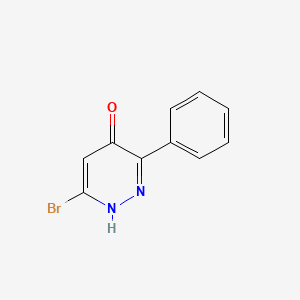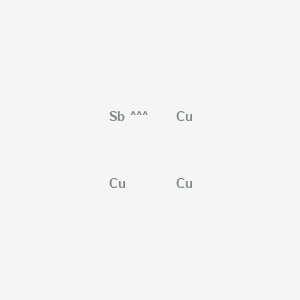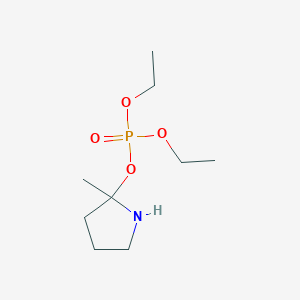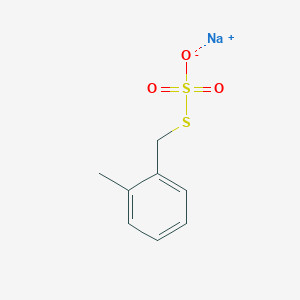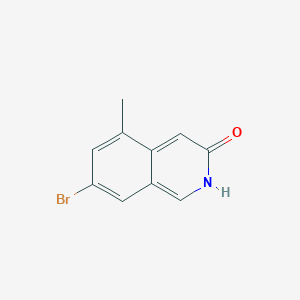
7-Bromo-5-methylisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-methylisoquinolin-3(2H)-one is a brominated derivative of isoquinolinone Isoquinolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methylisoquinolin-3(2H)-one typically involves the bromination of 5-methylisoquinolin-3(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
7-Bromo-5-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an arylboronic acid would produce a biaryl compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-5-methylisoquinolin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The bromine atom can enhance the compound’s binding affinity to its target, while the methyl group can influence its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
5-Methylisoquinolin-3(2H)-one: Lacks the bromine atom, potentially less reactive in substitution reactions.
7-Chloro-5-methylisoquinolin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
7-Bromoisoquinolin-3(2H)-one: Lacks the methyl group, which can influence its chemical properties and biological activities.
Uniqueness
7-Bromo-5-methylisoquinolin-3(2H)-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly alter its chemical reactivity and biological properties compared to its analogs.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
7-bromo-5-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-5-12-10(13)4-9(6)7/h2-5H,1H3,(H,12,13) |
InChI 键 |
FRIRCUNGWAQDGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=CNC(=O)C=C12)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




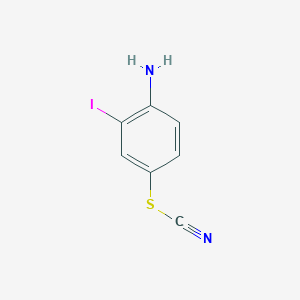

![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)
![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)
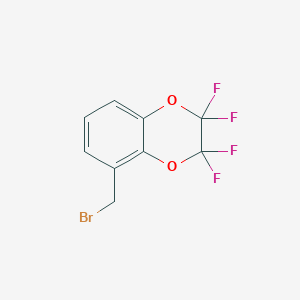
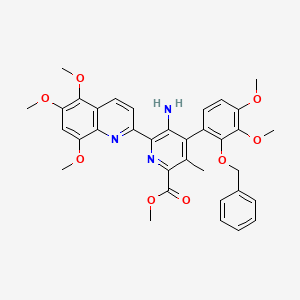
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
